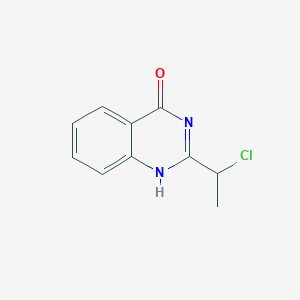
2-(1-chloroethyl)-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-chloroethyl)-1H-quinazolin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1H-quinazolin-4-one involves specific reaction conditions and reagents. The exact synthetic routes and conditions are typically detailed in scientific literature and patents. Common methods may include multi-step organic synthesis, involving the use of catalysts, solvents, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing reactors and continuous flow systems to ensure high yield and purity. The methods are optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-chloroethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(1-chloroethyl)-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-chloroethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(1-chloroethyl)-1H-quinazolin-4-one include those with comparable chemical structures and properties. Examples may include other organic molecules with similar functional groups or pharmacological activities.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties. Its uniqueness is highlighted by its distinct applications and effectiveness in various fields compared to similar compounds.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties and wide range of reactions make it a valuable tool in various fields, from chemistry and biology to medicine and industry.
Propriétés
IUPAC Name |
2-(1-chloroethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKAESVOOUVGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=O)C2=CC=CC=C2N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC(=O)C2=CC=CC=C2N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














